molecular formula C24H15BrN2O2 B4901118 N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide

Cat. No.: B4901118
M. Wt: 443.3 g/mol
InChI Key: MLFBDYDSEDGQBL-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole moiety. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring . The next step involves the bromination of naphthalene-1-carboxamide, which can be carried out using bromine in the presence of a catalyst . Finally, the benzoxazole derivative is coupled with the bromonaphthalene-1-carboxamide under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromonaphthalene group may enhance the compound’s binding affinity and specificity towards its targets . These interactions can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide is unique due to the combination of the benzoxazole and bromonaphthalene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2O2/c25-20-8-4-5-17-18(20)6-3-7-19(17)23(28)26-16-13-11-15(12-14-16)24-27-21-9-1-2-10-22(21)29-24/h1-14H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFBDYDSEDGQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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